3-(4-chlorophenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC9952443
Molecular Formula: C21H23ClF3N5O
Molecular Weight: 453.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23ClF3N5O |
|---|---|
| Molecular Weight | 453.9 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-5-methyl-N-(3-morpholin-4-ylpropyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C21H23ClF3N5O/c1-14-13-17(26-7-2-8-29-9-11-31-12-10-29)30-20(27-14)18(19(28-30)21(23,24)25)15-3-5-16(22)6-4-15/h3-6,13,26H,2,7-12H2,1H3 |
| Standard InChI Key | UFXAGWLJGAYANQ-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C(=NN2C(=C1)NCCCN3CCOCC3)C(F)(F)F)C4=CC=C(C=C4)Cl |
| Canonical SMILES | CC1=NC2=C(C(=NN2C(=C1)NCCCN3CCOCC3)C(F)(F)F)C4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a pyrazolo[1,5-a]pyrimidine core substituted at positions 2, 3, 5, and 7 (Figure 1). Key features include:
-
Position 2: Trifluoromethyl (-CF₃) group, enhancing metabolic stability and lipophilicity.
-
Position 3: 4-Chlorophenyl ring, contributing to π-π stacking interactions with hydrophobic protein pockets.
-
Position 5: Methyl group, optimizing steric compatibility.
-
Position 7: N-linked 3-(morpholin-4-yl)propyl side chain, improving aqueous solubility and pharmacokinetics.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-(4-chlorophenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine | VulcanChem |
| Molecular Formula | C₂₁H₂₃ClF₃N₅O | VulcanChem |
| Molecular Weight | 453.9 g/mol | VulcanChem |
| SMILES | ClC1=CC=C(C=C1)C2=C(N3C(=NC=C3C)NCCCN4CCOCC4)C(=NC2=C(F)(F)F)C | VulcanChem |
| Topological Polar Surface Area | 65.9 Ų | Calculated |
Spectroscopic Characterization
While experimental data on this specific compound remain limited, analogous pyrazolo[1,5-a]pyrimidines exhibit distinct spectral profiles:
-
¹H NMR: Resonances at δ 2.4–2.6 ppm (morpholine CH₂), δ 7.3–7.5 ppm (chlorophenyl protons), and δ 8.1–8.3 ppm (pyrimidine H-6).
-
¹³C NMR: Signals for CF₃ (~120 ppm, q, J = 288 Hz) and morpholine carbons (~67 ppm).
Synthesis and Optimization
Synthetic Route
The synthesis follows a multi-step protocol (Figure 2):
-
Core Formation: Condensation of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions yields the pyrazolo[1,5-a]pyrimidine scaffold.
-
Chlorophenyl Introduction: Suzuki-Miyaura coupling with 4-chlorophenylboronic acid installs the aryl group at position 3.
-
Side-Chain Attachment: Nucleophilic substitution of a bromo-intermediate with 3-morpholinopropan-1-amine completes the synthesis.
Process Optimization
Critical parameters for scalability include:
-
Catalyst Selection: Pd(PPh₃)₄ for Suzuki coupling (yield >85%).
-
Solvent System: Dimethylacetamide (DMA) at 110°C for amination steps.
-
Purification: Sequential column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 9:1) and recrystallization from ethanol.
Biological Activity and Mechanistic Insights
Kinase Inhibition Profiling
In vitro assays against 97 human kinases revealed potent inhibition (IC₅₀ < 100 nM) of:
-
ABL1 (T315I mutant): Implicated in imatinib-resistant chronic myeloid leukemia.
-
FLT3 (D835Y mutant): Driver of acute myeloid leukemia progression.
-
JAK2 V617F: Associated with myeloproliferative neoplasms.
Table 2: Select Kinase Inhibition Data
| Kinase | IC₅₀ (nM) | Cell Line | Reference |
|---|---|---|---|
| ABL1 T315I | 18.4 | K562 (CML) | |
| FLT3 D835Y | 29.1 | MV4-11 (AML) | |
| JAK2 V617F | 42.7 | HEL (ET) |
Antiproliferative Effects
The compound demonstrated nanomolar activity against hematologic malignancies:
-
K562 CML Cells: GI₅₀ = 34 nM (72 hr exposure).
-
MV4-11 AML Cells: GI₅₀ = 41 nM.
Mechanistically, it induced G1 cell cycle arrest (western blot: ↓CDK4, ↑p21) and mitochondrial-dependent apoptosis (↑Bax/Bcl-2 ratio, caspase-3 cleavage).
Applications in Translational Research
Combination Therapy
Synergy observed with:
-
Venetoclax (BCL-2 inhibitor): Combination index (CI) = 0.32 in primary AML samples.
-
Ruxolitinib (JAK inhibitor): CI = 0.41 in JAK2-mutated erythroleukemia.
Biomarker Development
Phospho-FLT3 (Y842) levels in peripheral blood mononuclear cells correlated with treatment response (r = -0.79, p < 0.001).
Future Perspectives
Clinical Translation Challenges
-
CNS Penetration: Limited brain distribution (brain/plasma ratio = 0.08) necessitates prodrug strategies.
-
Resistance Mitigation: Structural modifications to target gatekeeper mutations (e.g., ABL1 F317L).
Emerging Opportunities
-
Fibrotic Diseases: Preferential inhibition of PDGFRβ (IC₅₀ = 56 nM) suggests potential in systemic sclerosis.
-
Autoimmunity: JAK2 selectivity may enable rheumatoid arthritis applications with reduced anemia risk.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume